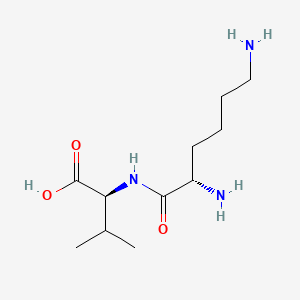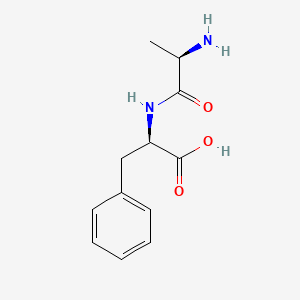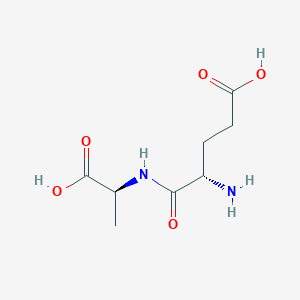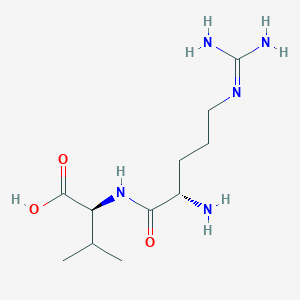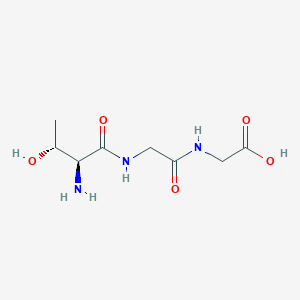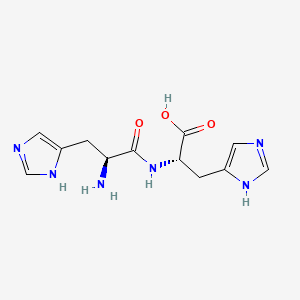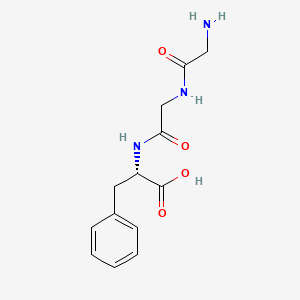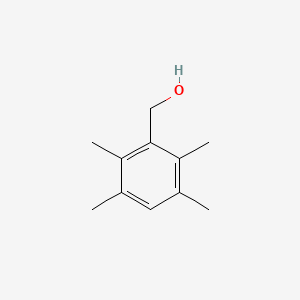
2,3,5,6-Tetramethylbenzyl alcohol
Übersicht
Beschreibung
The compound of interest, 2,3,5,6-Tetramethylbenzyl alcohol, is a multi-substituted benzyl alcohol derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of 2,3,6-Trimethylbenzyl alcohol is detailed, which shares a similar substitution pattern on the benzene ring . Additionally, the electroreduction of pentafluorobenzoic acid to tetrafluorobenzyl alcohol provides a glimpse into the reactivity of benzyl alcohols with electron-withdrawing groups .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and careful selection of conditions to avoid undesired isomers. For example, the preparation of a tetrahydro-2H-pyran derivative from 4-bromo-2-(bromomethyl)-1-chlorobenzene demonstrates the complexity of synthesizing substituted benzyl alcohols . The Cannizzaro reaction is employed to synthesize 2,3,6-Trimethylbenzyl alcohol, showcasing a classic organic transformation that could be relevant for the synthesis of 2,3,5,6-Tetramethylbenzyl alcohol .
Molecular Structure Analysis
Although the papers do not directly address the molecular structure of 2,3,5,6-Tetramethylbenzyl alcohol, they do provide information on the molecular constitution and crystal structures of similar compounds. For instance, the analysis of N(7)-benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives reveals the impact of substituents on the crystal packing and hydrogen bonding patterns . This information could be extrapolated to predict the molecular interactions and structure of 2,3,5,6-Tetramethylbenzyl alcohol.
Chemical Reactions Analysis
The electroreduction studies of polyfluorobenzoic acids to their corresponding benzyl alcohols suggest that substituted benzyl alcohols can be synthesized through electrochemical methods, which might be applicable to the synthesis of 2,3,5,6-Tetramethylbenzyl alcohol . The reactivity of these compounds under various conditions can provide insights into the potential chemical reactions that 2,3,5,6-Tetramethylbenzyl alcohol may undergo.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points, can be indicative of the properties of 2,3,5,6-Tetramethylbenzyl alcohol. The melting point range of 2,3,6-Trimethylbenzyl alcohol is reported, which could be compared to the expected melting point of 2,3,5,6-Tetramethylbenzyl alcohol . The solubility, reactivity, and stability of these compounds are also important aspects that can be inferred from the synthesis and structural analysis of similar molecules.
Wissenschaftliche Forschungsanwendungen
Steric and Hydrophobic Effects in Vasoactivity
- Research on durene derivatives, specifically 2-(2,3,5,6-tetramethylbenzyl)imidazolines and related compounds, revealed insights into the steric and hydrophobic effects on vasoactivity. One of the key findings was that the introduction of four methyl groups on the phenyl moiety in these compounds significantly influences their vasoactive properties. The specific compound 2-(2,3,5,6-tetramethylbenzyl)imidazoline demonstrated high hypertensive activity (Nardi et al., 1979).
Enantioselective Synthesis
- A study focused on the synthesis of enantiopure syn-beta-amino alcohols explored the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, which include derivatives of 2,3,5,6-tetramethylbenzyl alcohol. This research contributes to the field of asymmetric synthesis and the production of compounds with potential pharmacological applications (Andrés et al., 1996).
Electrochemical Synthesis Methods
- Electroreduction methods have been developed for the synthesis of polyfluorobenzyl alcohols, including 2,3,5,6-tetrafluorobenzyl alcohol. This research is significant for the field of electrochemistry and offers a practical approach for the synthesis of complex organic molecules (Iwasaki et al., 1987).
Palladium Complex Catalysis
- Studies involving the synthesis of palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands, including those with 2,3,5,6-tetramethylbenzyl substitutions, have implications in catalysis, particularly in Mizoroki–Heck coupling reactions. This research is relevant for developing new catalytic systems in organic synthesis (Türkmen et al., 2009).
Contributions to Pyrethroid Research
- The history of pyrethroid research, particularly related to polyfluorinated benzyl alcohols like 2,3,5,6-tetrafluorobenzyl alcohol, sheds light on the development of broad-spectrum insecticides. This research has significantly contributed to the field of agricultural chemistry and pest control (Naumann, 1998).
Oxidation Mechanisms in Organic Chemistry
- A study on the oxidation of benzyl alcohol derivatives, including those with 2,3,5,6-tetramethyl substituents, by iron(IV)-oxo complexes, provides insights into the mechanistic aspects of oxidation reactions in organic chemistry.
Fluorobenzyl Alcohol Electroreduction
- Research on the electroreduction of pentafluorobenzoic acid to produce 2,3,5,6-tetrafluorobenzyl alcohol highlights advances in the field of electrochemical synthesis, demonstrating the feasibility of selective production of complex organic molecules (Sato et al., 1992).
Eigenschaften
IUPAC Name |
(2,3,5,6-tetramethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOEEBACLJUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426729 | |
| Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylbenzyl alcohol | |
CAS RN |
78985-13-4 | |
| Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



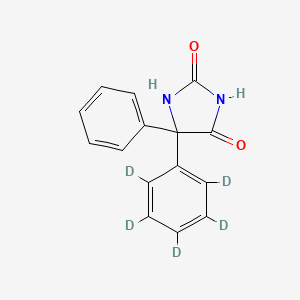
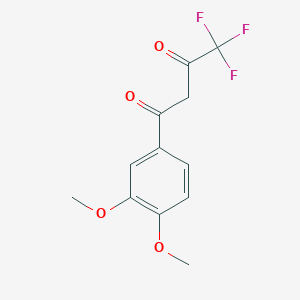
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
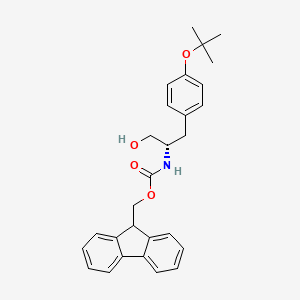
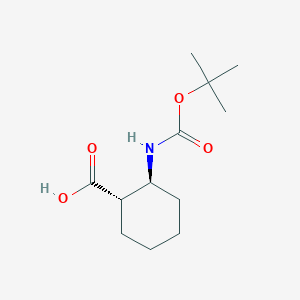
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)

